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molecular formula C12H8F3N5O3S B129761 Florasulam CAS No. 145701-23-1

Florasulam

Cat. No. B129761
M. Wt: 359.29 g/mol
InChI Key: QZXATCCPQKOEIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05959106

Procedure details

A jacketed 250 mL (milliliter) round bottom flask equipped with a stirrer, condenser, and nitrogen inlet and outlet was loaded with 49.1 g (grams), 0.38 mol (mole) of 2,6-difluoroaniline and 25 g of 1,2-propanediol. The mixture was warmed to 35° C. by heating the jacket fluid and a solution of 30.3 g of 93 percent purity (0.10 mol) of 2-chlorosulfonyl-8-fluoro-5-methoxy[1,2,4]triazolo[1,5-c]pyrimidine in 30.2 g of dichloromethane was added portionwise with stirring under a nitrogen blanket over 3.5 hours. A solid began to form in about one hour and all of the chlorosulfonyl starting material was consumed in 5.5 hours. The resulting mixture was cooled to 20° C. and filtered, collecting the solids. The solids were washed 2×40 mL with methanol and then with 112 g of water. The white solid obtained after drying was found to be the title compound with a purity of greater than 99 percent and to amount to 34.2 g (88.9 percent of theory).
Quantity
0.38 mol
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Name
2-chlorosulfonyl-8-fluoro-5-methoxy[1,2,4]triazolo[1,5-c]pyrimidine
Quantity
0.1 mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([F:9])[C:3]=1[NH2:4].C(O)C(O)C.Cl[S:16]([C:19]1[N:27]=[C:26]2[N:21]([C:22]([O:29][CH3:30])=[N:23][CH:24]=[C:25]2[F:28])[N:20]=1)(=[O:18])=[O:17]>ClCCl>[F:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([F:9])[C:3]=1[NH:4][S:16]([C:19]1[N:27]=[C:26]2[N:21]([C:22]([O:29][CH3:30])=[N:23][CH:24]=[C:25]2[F:28])[N:20]=1)(=[O:17])=[O:18]

Inputs

Step One
Name
Quantity
0.38 mol
Type
reactant
Smiles
FC1=C(N)C(=CC=C1)F
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
C(C(C)O)O
Step Three
Name
2-chlorosulfonyl-8-fluoro-5-methoxy[1,2,4]triazolo[1,5-c]pyrimidine
Quantity
0.1 mol
Type
reactant
Smiles
ClS(=O)(=O)C1=NN2C(=NC=C(C2=N1)F)OC
Name
Quantity
30.2 g
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Stirring
Type
CUSTOM
Details
with stirring under a nitrogen blanket over 3.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A jacketed 250 mL (milliliter) round bottom flask equipped with a stirrer, condenser, and nitrogen inlet and outlet
TEMPERATURE
Type
TEMPERATURE
Details
by heating the jacket fluid
CUSTOM
Type
CUSTOM
Details
to form in about one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
all of the chlorosulfonyl starting material was consumed in 5.5 hours
Duration
5.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was cooled to 20° C.
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
collecting the solids
WASH
Type
WASH
Details
The solids were washed 2×40 mL with methanol
CUSTOM
Type
CUSTOM
Details
The white solid obtained
CUSTOM
Type
CUSTOM
Details
after drying

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
Smiles
FC1=C(C(=CC=C1)F)NS(=O)(=O)C1=NN2C(=NC=C(C2=N1)F)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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